
(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid” is a chemical compound with the molecular formula C14H25NO5 . It has a molecular weight of 287.36 . This compound is intended for research use only .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.36 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Divergent and Solvent-Dependent Reactions
Research has explored the solvent-dependent reactions of related compounds, leading to the divergent synthesis of pyrrolidinyl-but-3-enoic acid ethyl ester and 1-amino-pyrroles, highlighting the compound's utility in synthesizing diverse structures under varying conditions (Rossi et al., 2007).
Singlet Oxygen Reactions for Pyrrole Precursors
The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen, yielding 5-substituted pyrroles, serving as precursors for prodigiosin and its analogs, demonstrating the compound's potential in creating biologically significant molecules (Wasserman et al., 2004).
Enantioselective Syntheses of Pyrrolidines
Highly enantioselective syntheses of Boc-pyrrolidines are achievable by treating related compounds with s-BuLi/(−)-sparteine, emphasizing the importance of solvent choice for achieving high yields and enantiomeric excesses, which is crucial for creating chiral molecules for pharmaceutical applications (Wu et al., 1996).
Pyrrolidin-2-ones in Medicinal Chemistry
The synthesis of pyrrolidin-2-ones derivatives, including the discussion compound, is of great importance in pharmacy for creating new medicinal molecules with enhanced biological activity, highlighting its role in developing biologically active compounds (Rubtsova et al., 2020).
Synthesis of Chiral Intermediates
The compound serves as a chiral intermediate for preparing calyculins, showcasing its utility in synthesizing complex natural products starting from simpler chiral molecules, illustrating the compound's role in natural product synthesis (Ikota, 1992).
Practical Synthesis for Pharmaceutical Intermediates
A scalable, enantioselective synthesis method has been developed for related compounds, highlighting the practical application in producing pharmaceutical intermediates on a large scale, underscoring the compound's industrial relevance (Alonso et al., 2005).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. As this compound is intended for research use , its mechanism of action may not be defined unless it’s being studied for a specific biological activity.
Future Directions
The future directions for this compound would depend on the results of research studies involving it. As it’s intended for research use , it could be used in a variety of studies, such as those investigating new synthetic methods, studying its reactivity, or exploring potential biological activities.
properties
IUPAC Name |
(2S,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHHTWYEBGHBY-GARJFASQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

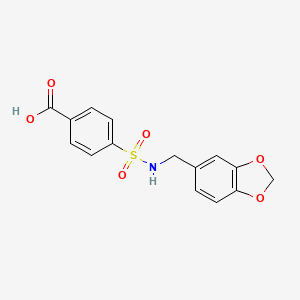
![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)

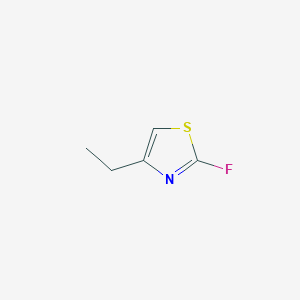


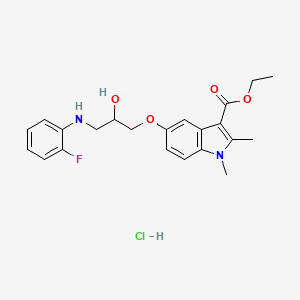
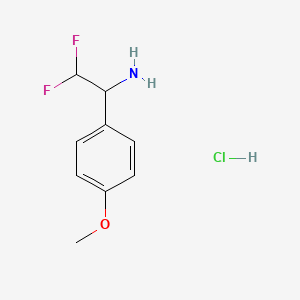
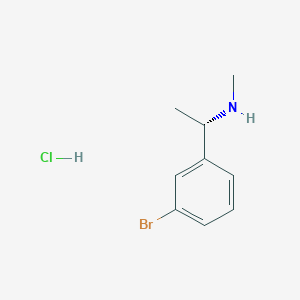
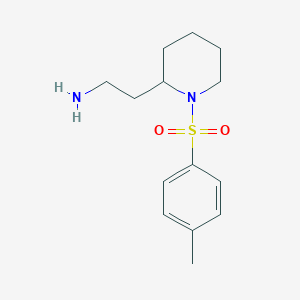
![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)
![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine](/img/structure/B2976291.png)
![3,5-dimethyl-N-(3-((pyridin-3-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2976292.png)
